molecular formula C11H14N2O3S B2493176 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine CAS No. 675828-47-4

2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine

Cat. No.: B2493176
CAS No.: 675828-47-4
M. Wt: 254.3
InChI Key: PDQTWEZRPLDAPK-UHFFFAOYSA-N
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Description

2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine is an organic compound with the molecular formula C11H14N2O3S It is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine typically involves the reaction of 4-methyl-3-nitrophenol with a thiazolidine derivative. One common method includes the following steps:

    Nucleophilic Substitution: 4-Methyl-3-nitrophenol reacts with a suitable alkylating agent, such as chloromethyl thiazolidine, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.

    Hydrolysis: The thiazolidine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products Formed

    Reduction: 2-[(4-Methyl-3-aminophenoxy)methyl]-1,3-thiazolidine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

    Hydrolysis: Thiol and amine derivatives of the thiazolidine ring.

Scientific Research Applications

2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The thiazolidine ring can also interact with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.

    2-[(4-Nitrophenoxy)methyl]oxirane: Contains an oxirane ring instead of a thiazolidine ring.

    4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde: Similar structure with a different substitution pattern on the phenoxy group.

Uniqueness

2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine is unique due to the presence of both a nitro group and a thiazolidine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8-2-3-9(6-10(8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQTWEZRPLDAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2NCCS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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